molecular formula C10H18ClNO2 B6605606 4-aminoadamantane-1,3-diol hydrochloride CAS No. 2248261-76-7

4-aminoadamantane-1,3-diol hydrochloride

Cat. No. B6605606
M. Wt: 219.71 g/mol
InChI Key: NZXWXXMBSIJQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoadamantane-1,3-diol hydrochloride, also known as 4-AADH, is an organic compound that is used in various scientific research applications. It is a white crystalline solid with a molecular weight of 255.7 g/mol and a melting point of 155-157 °C. 4-AADH has a wide range of applications in medicinal and biochemical research, including drug discovery, biochemical synthesis, and drug metabolism. 4-AADH is also used in the synthesis of various other compounds and drugs.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-aminoadamantane-1,3-diol hydrochloride involves the conversion of 1-adamantanone to 4-aminoadamantane-1,3-diol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Starting Materials
1-adamantanone, ammonia, sodium borohydride, hydrochloric acid, wate

Reaction
1. Reduction of 1-adamantanone with sodium borohydride in ammonia to form 4-aminoadamantane, 2. Oxidation of 4-aminoadamantane with hydrogen peroxide in water to form 4-aminoadamantane-1,3-diol, 3. Addition of hydrochloric acid to 4-aminoadamantane-1,3-diol to form the hydrochloride salt

Scientific Research Applications

4-aminoadamantane-1,3-diol hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antimalarial drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of various other compounds, such as piperidine derivatives and adamantane derivatives. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been used in the synthesis of various peptides, such as peptide hormones and other peptide drugs.

Mechanism Of Action

4-aminoadamantane-1,3-diol hydrochloride is believed to act as a proton donor in biochemical reactions, particularly in the synthesis of peptides and proteins. It is believed to act as a catalyst in the synthesis of peptides, allowing for the formation of peptide bonds. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is believed to act as a hydrogen bond donor, allowing for the formation of hydrogen bonds between amino acids.

Biochemical And Physiological Effects

4-aminoadamantane-1,3-diol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of proteins, such as DNA polymerase and reverse transcriptase. Additionally, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Furthermore, 4-aminoadamantane-1,3-diol hydrochloride has been shown to increase the activity of certain enzymes involved in the metabolism of carbohydrates, such as hexokinase and glucokinase.

Advantages And Limitations For Lab Experiments

4-aminoadamantane-1,3-diol hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible to a wide range of researchers. Additionally, 4-aminoadamantane-1,3-diol hydrochloride is relatively stable and has a long shelf life, making it ideal for long-term storage. However, 4-aminoadamantane-1,3-diol hydrochloride can be toxic if ingested, and it can be irritating to the skin, eyes, and mucous membranes. Additionally, 4-aminoadamantane-1,3-diol hydrochloride can be difficult to work with due to its hygroscopic properties.

Future Directions

There are a variety of potential future directions for research on 4-aminoadamantane-1,3-diol hydrochloride. One potential direction is the development of new methods for synthesizing 4-aminoadamantane-1,3-diol hydrochloride and other related compounds. Additionally, research could be conducted on the biochemical and physiological effects of 4-aminoadamantane-1,3-diol hydrochloride, such as its effects on enzymes involved in drug metabolism and protein synthesis. Furthermore, research could be conducted on the potential applications of 4-aminoadamantane-1,3-diol hydrochloride in drug discovery and drug development. Finally, research could be conducted on the potential toxicity of 4-aminoadamantane-1,3-diol hydrochloride and other related compounds.

properties

IUPAC Name

4-aminoadamantane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-8-7-1-6-2-9(12,4-7)5-10(8,13)3-6;/h6-8,12-13H,1-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXWXXMBSIJQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1C(C(C2)(C3)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoadamantane-1,3-diol hydrochloride

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